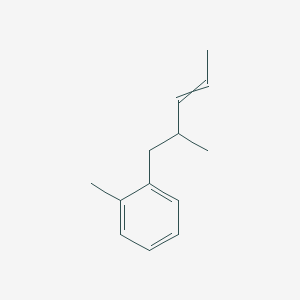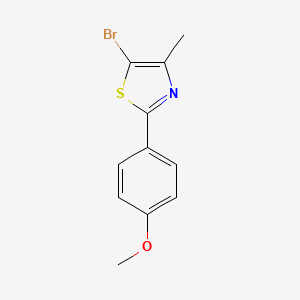
Agn-PC-0nhvnb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nhvnb is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of Agn-PC-0nhvnb involves several synthetic routes and reaction conditions. One common method is the polyol process, which involves the reduction of silver nitrate in the presence of a polyol such as ethylene glycol. This method is favored for its simplicity and efficiency in producing high-purity this compound . Another method involves the use of a template, where a pre-fabricated template with pores is used to pattern the nanowires . Industrial production methods often scale up these laboratory techniques, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Agn-PC-0nhvnb undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides. Common reagents used in these reactions include oxygen and hydrogen peroxide . In reduction reactions, this compound can be reduced using reducing agents such as sodium borohydride. Substitution reactions often involve the replacement of one functional group with another, facilitated by reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Agn-PC-0nhvnb has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity . In biology, it has been explored for its antimicrobial properties, making it useful in developing antibacterial coatings and treatments . In medicine, this compound is being studied for its potential in drug delivery systems and as a component in diagnostic devices . Industrial applications include its use in the production of flexible electronics and optoelectronic devices .
Mécanisme D'action
The mechanism of action of Agn-PC-0nhvnb involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by disrupting cellular processes, often through the generation of reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly effective against microbial cells, leading to their inactivation. The compound’s ability to generate ROS also makes it a potential candidate for cancer treatment, as it can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Agn-PC-0nhvnb can be compared with other similar compounds such as Agn-PC-0CUK9P and Agn-PC-0jrxgp . These compounds share similar structural features but differ in their specific reactivity and applications. For instance, Agn-PC-0CUK9P has shown high affinity for both RET and VEGFR2, making it a potential dual inhibitor for kinase and angiogenesis activities . Agn-PC-0jrxgp, on the other hand, has been studied for its unique optoelectronic properties . The uniqueness of this compound lies in its broad range of applications and its stability under various conditions.
Propriétés
Numéro CAS |
378789-94-7 |
|---|---|
Formule moléculaire |
C24H17PS3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
diphenyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]phosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H |
Clé InChI |
AMBNQFIOSFIDHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
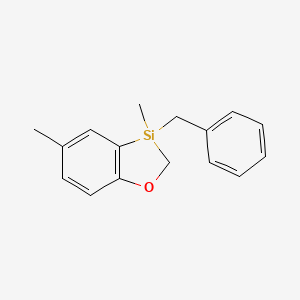
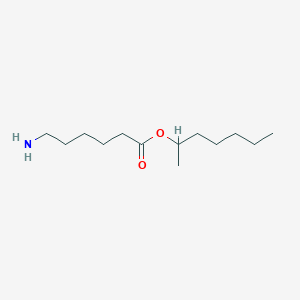
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
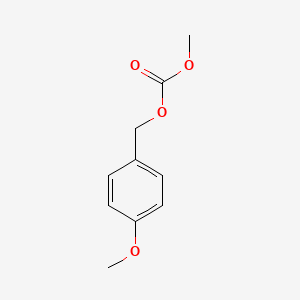
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

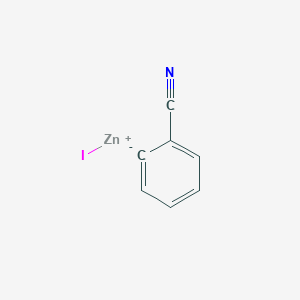
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
